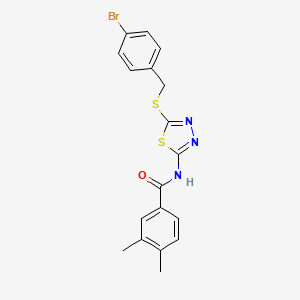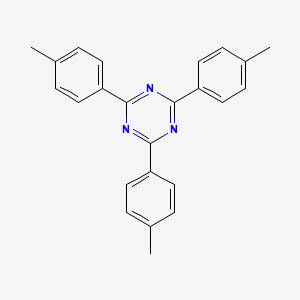![molecular formula C20H20BrN3O3S2 B2474832 (E)-N-(6-bromo-3-metilbenzo[d]tiazol-2(3H)-ilideno)-4-(piperidin-1-ilsulfonil)benzamida CAS No. 325979-11-1](/img/structure/B2474832.png)
(E)-N-(6-bromo-3-metilbenzo[d]tiazol-2(3H)-ilideno)-4-(piperidin-1-ilsulfonil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H20BrN3O3S2 and its molecular weight is 494.42. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potencial Anticancerígeno
(A): Los benzo[d]imidazo[2,1-b]tiazoles, incluido nuestro compuesto de interés, han demostrado una potente actividad anticancerígena . Estas moléculas interfieren con el crecimiento y proliferación de las células cancerosas, lo que las convierte en candidatos prometedores para terapias dirigidas. Los investigadores están investigando sus mecanismos de acción y explorando su potencial como nuevos agentes quimioterapéuticos.
Sonda de Imagenología PET para la Enfermedad de Alzheimer
©: Nuestro compuesto ha sido estudiado como una sonda de imagenología PET para detectar placas de β-amiloide en los cerebros de pacientes con Alzheimer. Estas placas están asociadas con la enfermedad y pueden visualizarse mediante exploraciones de tomografía por emisión de positrones (PET). La capacidad de detectar estas placas de forma no invasiva es crucial para el diagnóstico temprano y el seguimiento de la progresión de la enfermedad .
Propiedades Anxiolíticas
(A): Curiosamente, los benzo[d]imidazo[2,1-b]tiazoles también se han explorado como ansiolíticos no sedantes. Estos compuestos pueden modular los sistemas de neurotransmisores, proporcionando alivio de la ansiedad sin causar sedación .
Inhibición de Quinasas
(D): Algunos derivados de benzo[d]imidazo[2,1-b]tiazoles exhiben actividad inhibitoria de quinasas. Las quinasas desempeñan funciones esenciales en las vías de señalización celular, y su desregulación está asociada con diversas enfermedades, incluido el cáncer. Nuestro compuesto podría servir potencialmente como un inhibidor de quinasas, contribuyendo a terapias dirigidas .
Actividad Antimicrobiana
(E): Los benzo[d]imidazo[2,1-b]tiazoles han demostrado propiedades antimicrobianas. Pueden inhibir el crecimiento de bacterias, hongos u otros patógenos. Investigar sus objetivos específicos y mecanismos de acción podría conducir al desarrollo de nuevos agentes antimicrobianos .
Tratamiento de la Pérdida de la Función Nerviosa
(F): Los derivados de benzo[d]oxazol, relacionados con nuestro compuesto, se han utilizado para tratar la pérdida de la función nerviosa. Estos compuestos pueden mejorar la regeneración nerviosa y promover la recuperación funcional en casos de lesión o degeneración nerviosa .
Conclusión
En resumen, nuestro compuesto tiene un inmenso potencial en diversos campos, desde la terapia contra el cáncer hasta la neurología. Sus características estructurales únicas lo convierten en un tema de investigación emocionante, y estudios adicionales revelarán aplicaciones adicionales. Los investigadores continúan explorando sus propiedades, con el objetivo de aprovechar sus beneficios para la salud y el bienestar humanos .
Propiedades
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S2/c1-23-17-10-7-15(21)13-18(17)28-20(23)22-19(25)14-5-8-16(9-6-14)29(26,27)24-11-3-2-4-12-24/h5-10,13H,2-4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHFDCRZWKHDIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate](/img/structure/B2474751.png)
![1'-(2-Chloro-6-fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2474754.png)
![1-[(2-methoxyphenyl)methyl]-2-methyl-1H-1,3-benzodiazole hydrochloride](/img/structure/B2474755.png)
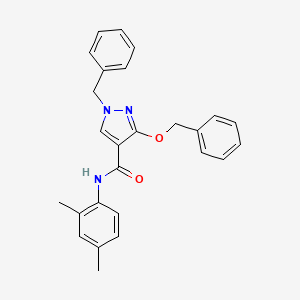

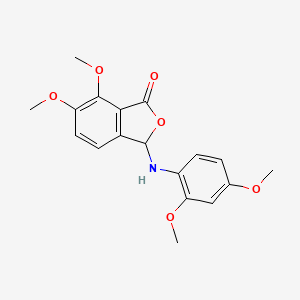
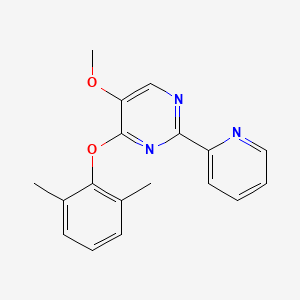

![2-oxo-N-[2-(propan-2-yl)phenyl]-2H-chromene-6-sulfonamide](/img/structure/B2474763.png)
![N-(4-fluorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2474764.png)


